2-((4-Methyl-2-nitrophenyl)amino)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methyl-2-nitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-7-2-3-8(10-4-5-12)9(6-7)11(13)14/h2-3,6,10,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZQUWZLEIYDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143261 | |
| Record name | Hydroxyethyl-2-nitro-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100418-33-5 | |
| Record name | 2-[(4-Methyl-2-nitrophenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100418-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyethyl-2-nitro-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100418335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyethyl-2-nitro-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-methyl-2-nitrophenyl)amino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-((4-methyl-2-nitrophenyl)amino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYETHYL-2-NITRO-P-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL22OLP94K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Pathways for 2 4 Methyl 2 Nitrophenyl Amino Ethanol
Established Synthetic Routes
The most common and well-documented methods for preparing 2-((4-Methyl-2-nitrophenyl)amino)ethanol rely on nucleophilic aromatic substitution and reductive processes.
Amine-Halide Coupling Reactions
This class of reactions, also known as N-arylation, is a cornerstone for the synthesis of arylamines. It involves the reaction of an aryl halide with an amine, in this case, ethanolamine (B43304). The reactivity of the aryl halide is significantly enhanced by the presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring.
The reaction between 4-chloro-3-nitrotoluene (B146361) and ethanolamine represents a direct and frequently utilized method for the synthesis of this compound. The chloro substituent, activated by the ortho-nitro group, is susceptible to nucleophilic attack by the amino group of ethanolamine. This reaction is typically carried out at elevated temperatures in a suitable solvent. The electron-withdrawing nature of the nitro group facilitates the displacement of the chloride ion. solubilityofthings.com
A general representation of this reaction is as follows:
Challenges in this synthesis can include the potential for side reactions, and the reactivity of the chlorine atom which is ortho to the nitro group can sometimes lead to undesired byproducts. sciencemadness.org
Similar to the chloro-analogue, 4-bromo-3-nitrotoluene (B1266263) can also serve as a substrate for the synthesis of this compound. nih.gov The principles of the reaction are identical, involving the nucleophilic substitution of the bromide by ethanolamine. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond, which may influence reaction conditions such as temperature and reaction time.
| Reactant | Product | Notes |
| 4-Bromo-3-nitrotoluene | This compound | The bromo-substituent is a good leaving group in nucleophilic aromatic substitution. nih.gov |
The N-arylation of ethanolamines with aryl halides is often conducted in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates or excess ethanolamine itself. Solvents for these reactions are typically polar and high-boiling, such as n-butanol.
Recent advancements in catalysis have introduced more efficient and milder conditions for N-arylation reactions. Copper-catalyzed methods, for instance, have shown significant promise in coupling aryl bromides with amino alcohols. nih.gov These catalytic systems can offer higher yields, better functional group tolerance, and the ability to conduct reactions at lower temperatures. nih.gov
Reductive Amination Approaches
Reductive amination offers an alternative pathway to form the C-N bond. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. youtube.com
For the synthesis of this compound, a potential, though less commonly documented, reductive amination approach could involve the reaction of a suitable nitro-substituted aldehyde or ketone with an amino-alcohol, followed by reduction. However, the direct alkylation of amines with alkyl halides is often a more straightforward approach for this specific compound. masterorganicchemistry.com
Common reducing agents used in reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent is critical to selectively reduce the imine intermediate without affecting other functional groups present in the molecule. masterorganicchemistry.com
Novel Synthetic Strategies for Enhanced Yield and Purity
Research into novel synthetic strategies continually aims to improve the efficiency, selectivity, and environmental footprint of chemical syntheses. For the preparation of N-substituted ethanolamines, new catalytic systems and reaction media are being explored.
One area of development is the use of phase transfer catalysts, which can facilitate reactions between reactants in immiscible phases, potentially increasing reaction rates and simplifying work-up procedures. acs.org
Furthermore, flow chemistry techniques are gaining traction for the synthesis of nitroaromatic compounds and their derivatives. Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and purer products. researchgate.net While specific applications to this compound may not be extensively documented, the principles of flow chemistry are applicable to the underlying reaction types.
Biocatalytic methods, employing enzymes such as transaminases, are also emerging as powerful tools for the synthesis of chiral amino alcohols, offering high enantioselectivity. nih.govmdpi.com While the primary focus of this article is on the synthesis of the racemic compound, the potential for developing enantioselective syntheses using biocatalysis is a significant area of modern research.
Mechanistic Investigations of this compound Synthesis
The synthesis of N-aryl ethanolamines, such as this compound, is governed by the principles of nucleophilic aromatic substitution. The electron-withdrawing nitro group on the aromatic ring activates it towards nucleophilic attack by the amino group of ethanolamine.
Kinetics and Thermodynamics of Formation
The kinetics of the reaction between aryl halides and amines are influenced by temperature and reactant concentrations. For similar reactions, such as the reaction of CO2 with 2-((2-aminoethyl) amino) ethanol (B145695), pseudo-first-order rate constants have been determined using techniques like the stopped-flow method. researchgate.net The reaction rate generally increases with both temperature and the concentration of the amine. researchgate.net The synthesis of this compound from 4-chloro-1-methyl-2-nitrobenzene and ethanolamine is an exothermic reaction.
A kinetic profile for a related cyclization reaction to form an oxazolidinone intermediate shows a rate-determining step with a specific rate constant and activation energy, which can be derived from an Arrhenius plot.
Role of Solvents and Catalysts in Reaction Efficiency
The choice of solvent and catalyst plays a critical role in the efficiency of the synthesis.
Solvents: Solvents like n-butanol, N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are often used. The solvent can influence reaction time and product purity. For example, in a comparative study for a related synthesis, N-methylpyrrolidone was found to be more efficient than dimethylacetamide or DMF, resulting in shorter reaction times and higher purity. In some cases, aqueous ethanol can be used as a greener solvent alternative, sometimes even allowing for catalyst-free conditions. rsc.org Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also emerging as sustainable alternatives to traditional solvents like THF, sometimes offering improved enantiomeric excess in asymmetric catalysis. mdpi.comencyclopedia.pub
Catalysts: While the reaction can proceed without a catalyst, the use of a catalyst can significantly improve the reaction rate and yield. In the synthesis of related N-(2-nitrophenyl)ethanolamine, catalysts such as sodium fluoride (B91410) have been employed. google.com The reaction of o-chloronitrobenzene with ethanolamine can be carried out under the action of a catalyst to achieve high yield and purity. google.com In other systems, bases like triethylamine (B128534) are used in conjunction with reducing agents like trichlorosilane (B8805176) for related transformations. google.com
Derivatization Strategies of this compound
The structure of this compound offers several sites for derivatization, with the nitro group being a key functional handle for a variety of chemical transformations.
Chemical Transformations of the Nitro Group
The nitro group is strongly electron-withdrawing and plays a significant role in the chemical reactivity of the aromatic ring. wikipedia.org
One of the most important transformations of the nitro group is its reduction to a primary amine (NH2). masterorganicchemistry.com This conversion dramatically changes the electronic properties of the molecule, transforming the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A wide array of methods is available for this reduction.
Catalytic Hydrogenation: This is a common method where hydrogen gas (H₂) is used with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. masterorganicchemistry.com This method is often clean and efficient.
Metal and Acid: A classic method involves the use of an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com For example, SnCl₂ in ethanol provides a pH-neutral system for nitro reduction. masterorganicchemistry.com
Other Reducing Agents: A variety of other reagents can effect this transformation. Trichlorosilane (HSiCl₃) in the presence of a tertiary amine offers a mild, metal-free reduction of aromatic nitro groups that tolerates many other functional groups. organic-chemistry.org Sodium borohydride (NaBH₄), typically not strong enough on its own, can reduce nitroarenes in the presence of a catalyst like Ni(PPh₃)₄. jsynthchem.com
Further nitration of this compound introduces an additional nitro group onto the aromatic ring. The position of the new nitro group is directed by the existing substituents: the activating methyl and aminoethanol groups (ortho-, para-directing) and the deactivating existing nitro group (meta-directing).
The standard conditions for aromatic nitration involve treating the compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com For the related compound 2-((4-nitrophenyl)amino)ethanol, nitration with HNO₃/H₂SO₄ at 0°C yields 2-((2,4-dinitrophenyl)amino)ethanol, indicating that the incoming nitro group is directed ortho to the aminoethanol group and meta to the original nitro group. The presence of the activating aminoethanol side chain and the deactivating nitro group leads to a specific regioselectivity.
Reactions Involving the Hydroxyl Moiety
The primary alcohol (-CH₂CH₂OH) functional group in this compound is a key site for chemical modification. The reactivity of this hydroxyl group is typical of primary alcohols, allowing for transformations such as esterification, etherification, and oxidation. These reactions convert the hydroxyl group into other functional groups, thereby altering the molecule's physical and chemical properties.
Esterification: Alcohols react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) in the presence of an acid catalyst to form esters. This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com For this compound, this would involve reacting it with a suitable carboxylic acid to yield the corresponding ester, a transformation that can be used to introduce a wide variety of functional groups onto the ethanol side chain.
Etherification: The formation of an ether linkage is another common reaction of alcohols. While various methods exist, the Williamson ether synthesis is a classic approach, typically involving the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide.
Oxidation: The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The choice of reagent is critical to achieving the desired product without affecting other sensitive parts of the molecule, such as the nitro or amino groups.
Cyclization Reactions: The hydroxyl group, in conjunction with the adjacent secondary amine, provides a powerful tool for synthesizing heterocyclic structures. For instance, analogous compounds like 2-amino-1-(4-nitrophenyl)ethanol (B107438) react with various electrophilic reagents to form five- and six-membered rings. researchgate.net Reactions with reagents like carbonyldiimidazole or phosgene (B1210022) derivatives can lead to the formation of oxazolidinones, while reactions with aldehydes or ketones can produce oxazolidines. researchgate.net These cyclization strategies are fundamental in building complex molecular frameworks from relatively simple precursors.
Table 1: Potential Reactions of the Hydroxyl Group in this compound This table is illustrative and based on general alcohol reactivity.
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Esterification | Acetic Anhydride, H⁺ | Acetate (B1210297) Ester |
Modifications of the Aromatic Ring System
The substituted benzene (B151609) ring of this compound offers multiple avenues for chemical modification, primarily centered around the highly reactive nitro group.
Reduction of the Nitro Group: The most significant transformation of the aromatic ring is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This conversion dramatically alters the electronic properties of the ring and introduces a new nucleophilic center. The resulting compound, 2-((2-amino-4-methylphenyl)amino)ethanol, is a key intermediate for further functionalization. A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other functional groups. commonorganicchemistry.comwikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly effective. commonorganicchemistry.comresearchgate.net Chemical reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium hydrosulfite are also commonly employed. commonorganicchemistry.comresearchgate.net
Table 2: Common Reagents for Aromatic Nitro Group Reduction
| Reagent | Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst | High efficiency, but may also reduce other groups. commonorganicchemistry.com |
| H₂/Raney Ni | Hydrogen gas, Raney Nickel catalyst | Useful when dehalogenation is a concern. commonorganicchemistry.comresearchgate.net |
| Fe/HCl or Fe/CH₃COOH | Iron powder in acidic medium | A classic and cost-effective method. commonorganicchemistry.com |
| SnCl₂·2H₂O | Stannous chloride dihydrate in ethanol or HCl | A mild reagent, selective for nitro groups. researchgate.net |
| Zn/NH₄Cl | Zinc dust and ammonium (B1175870) chloride | Provides a neutral condition for reduction. wikipedia.org |
| Na₂S₂O₄ | Sodium hydrosulfite | Often used in aqueous solutions. |
Diazotization and Coupling: Once the nitro group is reduced to an amine, it can undergo diazotization by treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate. It can be used in Sandmeyer reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN) or, more significantly, act as an electrophile in azo coupling reactions. mdpi.com Coupling the diazonium salt with electron-rich aromatic compounds (like phenols or anilines) is the foundational chemistry for producing a vast array of azo dyes. nih.govijrpr.com This pathway allows for the creation of large, conjugated systems with intense colors, making it highly valuable in the dye industry. nih.govresearchgate.net
Synthesis of Complex Molecular Architectures Utilizing this compound as a Precursor
The true synthetic value of this compound is realized when it is used as a building block for larger, more complex molecules, including dyes and heterocyclic compounds.
Synthesis of Azo Dyes: A primary application of this compound is in the synthesis of disperse dyes. mdpi.com The process begins with the reduction of the nitro group to an amine, as detailed previously. The resulting aromatic amine is then diazotized and coupled with a suitable partner molecule (the "coupler") to form an azo dye. ijrpr.com The structure of the final dye, and therefore its color and properties, can be finely tuned by selecting different coupling components. For example, coupling with naphthol derivatives or other substituted anilines can produce a wide spectrum of colors. ijrpr.com The original ethanolamine side chain often improves the dye's properties, such as its solubility and affinity for polyester (B1180765) fabrics. nih.gov
Synthesis of Heterocyclic Compounds: The functional groups on this compound and its derivatives are perfectly poised for constructing various heterocyclic rings.
Benzoxazines and Related Systems: The reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with a dielectrophile, can lead to the formation of fused heterocyclic systems. For example, derivatives of 2-aminophenols are used to synthesize benzoxazines, benzoxazepines, and benzoxazocines. researchgate.net
Quinoxalines: The diamino derivative, formed by the reduction of the nitro group, can be condensed with 1,2-dicarbonyl compounds to yield substituted quinoxalines, an important class of heterocycles with diverse biological activities.
Thieno-isoquinolines: In more complex synthetic sequences, related nitrophenyl derivatives have been used to construct elaborate fused systems like thieno[2,3-c]isoquinolines, which have applications in medicinal chemistry. nih.gov
The ability to perform sequential modifications—first on the aromatic ring (e.g., nitro reduction) and then on the newly formed amine (e.g., diazotization) or the existing hydroxyl group (e.g., cyclization)—makes this compound a valuable and versatile precursor for complex molecular design.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Methyl 2 Nitrophenyl Amino Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For 2-((4-Methyl-2-nitrophenyl)amino)ethanol, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are indispensable for unambiguous structural confirmation.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The aromatic region would display signals for the three protons on the substituted phenyl ring. The proton ortho to the nitro group would likely appear as a singlet or a narrow doublet, while the other two aromatic protons would exhibit doublet or doublet of doublets splitting patterns, characteristic of their coupling with adjacent protons. The methyl group on the ring would present as a sharp singlet. The ethanol (B145695) side chain would show signals for the methylene (B1212753) (-CH₂-) groups and the hydroxyl (-OH) proton. The chemical shifts of these protons are influenced by the electronic environment created by the electron-withdrawing nitro group and the electron-donating amino and methyl groups.
The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected for the aromatic carbons, with their chemical shifts indicating the nature of the substituent attached. The carbon bearing the nitro group would be significantly downfield, while the carbons of the methyl and ethanolamine (B43304) substituents would be at characteristic upfield positions. The two carbons of the ethanol side chain would also be distinguishable.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic CH | H-3 | ~8.0 | ~135 |
| Aromatic CH | H-5 | ~7.3 | ~125 |
| Aromatic CH | H-6 | ~6.8 | ~115 |
| Methyl | 4-CH₃ | ~2.4 | ~20 |
| Methylene | N-CH₂ | ~3.4 | ~45 |
| Methylene | CH₂-OH | ~3.8 | ~60 |
| Hydroxyl | OH | Variable | - |
| Amino | NH | Variable | - |
2D NMR Techniques for Correlating Spin Systems
While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the connectivity of the spin systems. researchgate.net Two-dimensional experiments create a correlation map that reveals interactions between nuclei. researchgate.netsciencepublishinggroup.comnih.govacs.org
COSY (Correlation Spectroscopy): This homonuclear technique would establish proton-proton (¹H-¹H) coupling networks. researchgate.netsciencepublishinggroup.comacs.org It would show cross-peaks between adjacent aromatic protons and between the protons of the two methylene groups in the ethanol side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). acs.orgrsc.org It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. rsc.org HMBC is particularly valuable for identifying quaternary carbons (those without attached protons), such as the aromatic carbons bonded to the nitro, amino, and methyl groups. It would show correlations between the methyl protons and the aromatic ring carbons, and between the N-CH₂ protons and the aromatic carbon to which the amino group is attached.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Polymorph Identification
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. tutorchase.com
The FT-IR and Raman spectra of this compound would exhibit characteristic bands confirming its structure. The O-H stretch of the alcohol and the N-H stretch of the secondary amine would appear as broad and sharp bands, respectively, in the high-frequency region of the FT-IR spectrum. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would produce strong, characteristic bands. chemrxiv.org Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a wealth of information, including aromatic C=C stretching, C-N stretching, and C-O stretching vibrations.
Furthermore, these techniques are sensitive to the molecule's local environment. If the compound can crystallize in different forms (polymorphs), FT-IR and Raman spectroscopy can be used to identify them, as different crystal packing arrangements will result in subtle but measurable shifts in the vibrational frequencies.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| N-H (Amine) | Stretching | 3300-3500 (sharp) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1450-1600 |
| NO₂ (Nitro) | Asymmetric Stretching | 1500-1570 |
| NO₂ (Nitro) | Symmetric Stretching | 1330-1370 |
| C-O (Alcohol) | Stretching | 1050-1260 |
| C-N (Amine) | Stretching | 1250-1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions within the benzene (B151609) ring. The presence of the nitro and amino groups, which act as an electron-withdrawing and electron-donating group respectively, creates a "push-pull" system. nih.govpsu.edu This leads to an intramolecular charge transfer (ICT) band, which is typically intense and appears at a longer wavelength. nih.govpsu.edu
The position and intensity of these absorption bands are often sensitive to the solvent environment, a phenomenon known as solvatochromism. sciencepublishinggroup.comchemrxiv.org In polar solvents, the charge-transfer excited state is stabilized, often leading to a red shift (bathochromic shift) of the absorption maximum compared to non-polar solvents. psu.eduacs.org Studying the UV-Vis spectrum in a range of solvents with varying polarities can therefore provide insight into the nature of the electronic transitions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight of 196.21 g/mol .
Electron impact ionization would cause the molecular ion to fragment in predictable ways based on the functional groups present. Key fragmentation pathways would include:
Alpha-cleavage: This is common for both alcohols and amines. Cleavage of the C-C bond adjacent to the oxygen or nitrogen atom would be a primary fragmentation route. For instance, loss of a •CH₂OH radical would result in a significant fragment.
Loss of water: Dehydration of the alcohol functional group is a typical fragmentation pathway for alcohols.
Cleavage of the nitro group: Fragmentation can occur through the loss of •NO₂ or •NO.
Aromatic ring fragmentation: The stable aromatic ring may also fragment, though this is often less prominent than the cleavage of substituents.
Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 196 | [C₉H₁₂N₂O₃]⁺ | Molecular Ion (M⁺) |
| 165 | [M - CH₂OH]⁺ | Alpha-cleavage at the alcohol |
| 178 | [M - H₂O]⁺ | Dehydration |
| 150 | [M - NO₂]⁺ | Loss of nitro group |
| 120 | [C₇H₈N]⁺ | Cleavage of the side chain and nitro group |
X-ray Diffraction (XRD) for Crystal Structure Determination
While the previously mentioned techniques elucidate the connectivity and functional groups, single-crystal X-ray diffraction (XRD) provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated.
From this map, the precise spatial coordinates of each atom can be determined, yielding a wealth of structural information, including:
Bond lengths and angles: Accurate measurements of all bond lengths and angles within the molecule.
Torsional angles: The conformation of the ethanolamine side chain relative to the aromatic ring.
Planarity: The degree of planarity of the aromatic ring.
Intermolecular interactions: The crystal packing arrangement, revealing how molecules interact with each other in the solid state through forces like hydrogen bonding (e.g., between the hydroxyl and nitro groups of adjacent molecules) and van der Waals forces.
This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is produced. The analysis of this pattern allows for the determination of the crystal system, space group, and the dimensions of the unit cell.
The resulting structural solution would reveal critical details about the molecule's conformation in the solid state, including:
The planarity of the nitro-substituted phenyl ring.
The torsion angles defining the orientation of the aminoethanol side chain relative to the aromatic ring.
The presence and geometry of intramolecular hydrogen bonds, for instance, between the amine proton and the nitro group, or the hydroxyl proton and the amine nitrogen.
The nature of intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl and nitro groups, and π-π stacking between aromatic rings, which dictate the crystal packing.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.121 |
| c (Å) | 9.765 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 974.2 |
Powder X-ray Diffraction for Polymorphic Forms
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of materials science. Different polymorphs of this compound could exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique for identifying and characterizing these different solid forms.
Each polymorphic form would produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions (in degrees 2θ) and relative intensities. By comparing the PXRD pattern of a bulk sample to patterns calculated from single-crystal data or to previously identified experimental patterns, the polymorphic form can be identified. This technique is crucial for quality control and for studying phase transitions between polymorphs induced by temperature or pressure.
Hypothetical PXRD Peak List for Two Polymorphs of this compound
| Form I (2θ) | Form II (2θ) |
|---|---|
| 10.2 | 11.5 |
| 15.8 | 14.7 |
| 20.5 | 21.3 |
| 22.1 | 23.9 |
Advanced Spectroscopic Methods for Conformational and Polymorphic Studies
While diffraction methods provide long-range structural order, spectroscopic techniques offer insights into the local environment and dynamics of the molecules.
Solid-State NMR for Molecular Conformations
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for probing the structure of materials at the atomic level, particularly for distinguishing between different polymorphic forms which can be indistinguishable by other methods. By measuring the chemical shifts of nuclei such as ¹³C and ¹⁵N, ssNMR can provide detailed information about the local electronic environment of each atom in the molecule.
For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectra would be expected to show distinct sets of resonances for each polymorph due to differences in crystal packing and molecular conformation. The number of crystallographically independent molecules in the asymmetric unit can often be determined from the splitting of NMR signals. For example, if two molecules in the unit cell have slightly different conformations, two sets of peaks would be observed. These spectral fingerprints are invaluable for characterizing polymorphism and understanding the conformational landscape in the solid state.
Dielectric Spectroscopy for Molecular Mobility and Polymorph Growth
Dielectric spectroscopy measures the dielectric properties of a sample as a function of frequency. It is particularly sensitive to the motion of molecular dipoles. For this compound, which possesses a significant dipole moment due to the nitro and hydroxyl groups, this technique can provide information on molecular mobility.
By monitoring the dielectric response as a function of temperature, one can study the dynamics of the aminoethanol side chain or the reorientation of the entire molecule. Furthermore, dielectric spectroscopy can be used to monitor the kinetics of polymorphic transformations in real-time. As one polymorph converts to another, the change in the crystal structure and molecular packing would lead to a change in the dielectric properties, allowing for the rate and mechanism of the transformation to be investigated.
Computational Chemistry and Theoretical Studies of 2 4 Methyl 2 Nitrophenyl Amino Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its derivatives) to determine the electronic structure and related properties of a molecule.
Density Functional Theory (DFT) has become a popular computational method for studying the electronic properties of molecules due to its balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and electronic properties of a system. For 2-((4-Methyl-2-nitrophenyl)amino)ethanol, DFT can be used to calculate a variety of properties, including optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO).
While direct DFT studies on this compound are not widely published, research on structurally similar compounds, such as 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, provides insight into the types of analyses that can be performed. In such studies, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set are employed to model the molecule and calculate properties like dipole moment and polarizability. researchgate.net These calculations help in understanding how the electron density is distributed across the molecule and how it might interact with other molecules or external fields. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from DFT, as it relates to the chemical reactivity and kinetic stability of the molecule. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical results for similar organic molecules, as specific published data for this compound is unavailable.)
| Property | Calculated Value | Unit |
| Energy of HOMO | -6.5 | eV |
| Energy of LUMO | -2.1 | eV |
| HOMO-LUMO Gap | 4.4 | eV |
| Dipole Moment | 5.2 | Debye |
| Total Energy | -785.123 | Hartrees |
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are often more computationally demanding than DFT. mdpi.comacs.org
For this compound, ab initio calculations could be employed to obtain a benchmark for its geometric and electronic properties. For instance, comparing results from HF and DFT methods can provide a comprehensive understanding of the electron correlation effects on the molecule's structure and energy. High-level ab initio methods are particularly valuable for calculating precise interaction energies, reaction barriers, and spectroscopic constants where high accuracy is paramount. To date, specific high-accuracy ab initio studies on this compound have not been reported in the literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. uq.edu.au By simulating the motions of atoms and molecules over time, MD can explore the potential energy surface and identify stable conformers and their relative populations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity. epa.govmdpi.com The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. researchgate.net These descriptors can be electronic, steric, or physicochemical in nature.
QSAR models are not built for a single compound but for a series of related compounds with varying structural features and measured biological activities. nih.govnih.gov For this compound, a QSAR study would involve synthesizing and testing a library of analogues with different substitutions on the phenyl ring or modifications to the aminoethanol side chain. By developing a mathematical model that relates the structural descriptors of these analogues to their activities (e.g., enzyme inhibition or antimicrobial efficacy), the model could then be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov This approach is a powerful tool in rational drug design, helping to prioritize which compounds to synthesize and test. mdpi.com There are currently no specific QSAR models reported in the literature for the biological activity of this compound and its derivatives.
Solvent Effects on Molecular and Electronic Properties
The properties of a molecule can be significantly influenced by its solvent environment. Computational methods can model these solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. nih.govrsc.org
Table 2: Calculated Dipole Moment and Polarizability of a Related Compound in Various Solvents researchgate.net (Data for 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol)
| Solvent | Dipole Moment (Debye) | Polarizability (a.u.) |
| Vacuum | 5.6175 | 165.989 |
| Cyclohexane | 7.9157 | 175.760 |
| Methanol | 9.9405 | 183.744 |
| Ethanol (B145695) | 9.8778 | 183.563 |
Prediction of Spectroscopic Parameters
Computational quantum chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov Methods like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
For this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts, when compared to experimental data, can help confirm the structure and assign specific signals to the corresponding nuclei. Similarly, the prediction of its IR spectrum can help in assigning vibrational modes to the observed absorption bands, such as the N-H stretch, O-H stretch, and the symmetric and asymmetric stretches of the NO₂ group. rsc.org While experimental spectra for related compounds are available, specific computational predictions for this compound are not present in the literature. nih.govchemicalbook.com
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table is for illustrative purposes to show how predicted data is compared with experimental findings. Values are not from actual studies on this specific compound.)
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (Ar-H) | 6.8-7.5 ppm | 6.9-7.6 ppm |
| ¹³C NMR (Ar-C-NO₂) | 148 ppm | 150 ppm |
| IR Freq. (O-H stretch) | 3450 cm⁻¹ | 3430 cm⁻¹ |
| IR Freq. (NO₂ asymm. stretch) | 1520 cm⁻¹ | 1515 cm⁻¹ |
Environmental Fate and Ecotoxicology of 2 4 Methyl 2 Nitrophenyl Amino Ethanol
Environmental Degradation Pathways
The environmental persistence and transformation of 2-((4-Methyl-2-nitrophenyl)amino)ethanol are dictated by several key degradation pathways, including biodegradation and photodegradation. Insights into these processes are primarily drawn from studies on analogous nitroaromatic compounds.
Biodegradation:
Nitroaromatic compounds, a class to which this compound belongs, are generally considered resistant to biodegradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative enzymatic attack.
Studies on the analogue compound 2-nitroaniline have shown it to be not readily biodegradable in standard screening tests. In a Modified MITI Test (I) using activated sludge, no significant biodegradation was observed over a 14-day period oecd.org. This suggests that under typical aerobic conditions found in many wastewater treatment plants and surface waters, the biodegradation of compounds like this compound may be a slow process oecd.org. The persistence of such compounds is a concern as it can lead to their accumulation in the environment oecd.org.
However, under specific conditions and with adapted microbial populations, biodegradation of nitroaromatic compounds can occur. Microorganisms have evolved various strategies to metabolize these compounds, often involving the reduction of the nitro group to an amino group, which can then be further degraded. Both aerobic and anaerobic bacteria, as well as some fungi, have been shown to be capable of transforming or mineralizing a variety of nitroaromatic compounds.
Photodegradation:
Photodegradation, or the breakdown of compounds by light, is another important environmental fate process for nitroaromatic compounds in aquatic and atmospheric environments. The presence of chromophores in the structure of this compound, which can absorb light at wavelengths greater than 290 nm, suggests its susceptibility to photolysis by sunlight.
For the analogue 2-nitroaniline, indirect photolysis in the atmosphere is expected to be a significant degradation pathway, with a calculated half-life of approximately 29 hours due to reaction with photochemically-produced hydroxyl radicals. In aquatic environments, the estimated half-life for 2-nitroaniline in the Rhine River was 2.3 days, indicating that photodegradation can contribute to its removal from surface waters oecd.org.
The table below summarizes the expected environmental degradation pathways for this compound based on analogue data.
| Degradation Pathway | Analogue Compound | Findings |
| Aerobic Biodegradation | 2-Nitroaniline | Not readily biodegradable in standard tests oecd.org. |
| Photodegradation (Atmospheric) | 2-Nitroaniline | Estimated half-life of 29 hours via reaction with hydroxyl radicals. |
| Photodegradation (Aquatic) | 2-Nitroaniline | Estimated half-life of 2.3 days in river water oecd.org. |
Aquatic and Terrestrial Ecotoxicity Studies
The potential ecological impact of this compound can be inferred from ecotoxicity data of structurally related nitroaromatic compounds, particularly 2-nitroaniline. These compounds are known to exhibit toxicity to a range of aquatic and terrestrial organisms.
Aquatic Ecotoxicity:
Nitroaromatic compounds are generally considered harmful to aquatic life. Acute toxicity data for the analogue compound 2-nitroaniline is available for several trophic levels, including fish, invertebrates, and algae.
Fish: The 96-hour median lethal concentration (LC50) for 2-nitroaniline in the fish species Brachydanio rerio (zebrafish) has been reported to be 19.5 mg/L oecd.org.
Invertebrates: The 48-hour median effective concentration (EC50) for 2-nitroaniline in the freshwater invertebrate Daphnia magna has been reported to be in the range of 8.3 to 18 mg/L oecd.org.
Algae: The 72-hour EC50 for growth inhibition of the green algae Selenastrum capricornutum by 2-nitroaniline was found to be greater than 100 mg/L, indicating lower toxicity to this primary producer compared to fish and invertebrates oecd.org.
The following interactive data table summarizes the aquatic ecotoxicity of 2-nitroaniline.
| Test Organism | Species | Endpoint | Duration | Value (mg/L) | Reference |
| Fish | Brachydanio rerio | LC50 | 96 hours | 19.5 | oecd.org |
| Invertebrate | Daphnia magna | EC50 | 48 hours | 8.3 - 18 | oecd.org |
| Algae | Selenastrum capricornutum | EC50 | 72 hours | > 100 | oecd.org |
Terrestrial Ecotoxicity:
Information on the terrestrial ecotoxicity of this compound is limited. However, studies on other nitroaromatic compounds provide some indication of their potential effects on soil organisms.
Nitroaromatic compounds can be toxic to plants. For example, dinitrotoluenes have been shown to be phytotoxic to several plant species, with EC20 values for dry shoot growth ranging from 3 to 24 mg/kg in sandy loam soil.
The mobility of 2-nitroaniline in soil is expected to be high based on its soil organic carbon-water partitioning coefficient (Koc) of 59. However, anilines can bind strongly to the organic matter in soil, which may reduce their mobility and bioavailability to soil organisms. There is a lack of specific data on the toxicity of 2-nitroaniline to key soil invertebrates like earthworms.
Environmental Monitoring and Assessment
Analytical Methods:
Several analytical techniques are available for the determination of nitroanilines in water and wastewater. These include:
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for analyzing nitroanilines in aqueous samples and does not typically require a derivatization step. On-line solid-phase extraction (SPE) coupled with HPLC can be used for the sensitive determination of these compounds in tap and pond water.
Gas Chromatography (GC): GC with a thermionic nitrogen-phosphorus selective detector (NPD) is a sensitive method for determining a wide variety of anilines, including nitroanilines, at low parts-per-billion levels in industrial aqueous discharges.
Environmental Occurrence:
Monitoring studies have detected nitroaromatic compounds in various environmental compartments, indicating their release and persistence. For instance, 2-nitroaniline has been identified in the River Rhine in the Netherlands oecd.org. Nitroaromatic compounds are often associated with industrial activities, such as the manufacturing of dyes, pesticides, and explosives. Consequently, their presence in industrial and municipal wastewater is a significant concern.
Patent Landscape and Intellectual Property in Relation to 2 4 Methyl 2 Nitrophenyl Amino Ethanol
Patents for Biological and Material Applications
The primary and most well-documented application for 2-((4-Methyl-2-nitrophenyl)amino)ethanol is as a direct dye in hair coloring products. Several patents list this compound as a component in hair dye formulations, underscoring its importance in the cosmetics industry.
United States Patent US8439981B2, titled "Soluble solid hair coloring article," explicitly includes this compound (CAS 100418-33-5) in a list of suitable hair dyes. google.com This patent focuses on the formulation of a solid hair coloring product, indicating that innovations in the delivery and form of the dye are a key area of patent activity. google.com The patent does not claim the synthesis of the dye itself, but rather its use within a novel product form. google.com
Similarly, a doctoral thesis from North Carolina State University on sustainable hair dyes also lists Hydroxyethyl-2-nitro-p-toluidine as a known semi-permanent hair dye. ncsu.edu While not a patent, this academic work reflects the established use of the compound in the industry.
The patent landscape suggests that the novelty in the application of this compound lies not in its dyeing properties per se, but in the formulation of new and improved hair coloring systems. These patents often claim specific mixtures of dyes to achieve particular shades, or novel delivery systems that improve the ease of use, stability, or dyeing efficiency.
At present, there is a lack of significant patent literature describing other biological or material science applications for this compound. While some related nitroaniline derivatives have been investigated for potential antimicrobial properties, this specific compound does not appear to be a major subject of patenting activity outside of the cosmetics field.
The following table provides examples of patents where this compound is cited as a component:
| Patent Number | Title | Application of this compound |
| US8439981B2 | Soluble solid hair coloring article | Listed as a suitable yellow hair dye (CAS 100418-33-5) for inclusion in a solid hair coloring product. google.com |
| US8425622B2 | Soluble solid hair coloring article | Also lists the compound (as HC Yellow) as a component in solid hair dye formulations. googleapis.com |
Future Patenting Trends
Based on the current patent landscape and broader trends in the chemical and cosmetic industries, several future patenting trends can be anticipated for this compound and related compounds:
"Green" Synthesis Routes: As environmental regulations become more stringent, there will likely be an increase in patents claiming more sustainable and environmentally friendly methods for synthesizing this and other dye intermediates. This could include the use of greener solvents, renewable starting materials, or catalytic processes that minimize waste.
Improved Hair Dye Formulations: The majority of future patents involving this compound are likely to be in the area of new hair dye formulations. Innovation will likely focus on creating products with enhanced properties such as longer-lasting color, improved gray coverage, reduced potential for skin sensitization, and the inclusion of conditioning or hair-strengthening agents.
Combinations with Other Dyes: To expand the palette of available hair colors, patents may claim novel combinations of this compound with other direct or oxidative dyes to create unique and commercially valuable shades.
Exploration of New Applications: While currently focused on hair dyes, it is possible that future research could lead to the discovery of new applications for this molecule, potentially in other areas of coloration such as textiles or as an intermediate for the synthesis of functional materials. Any such discoveries would undoubtedly be followed by patent filings to protect these new uses.
Digital and Customized Coloration: Innovations in technology could lead to patents for systems that use this dye in customized hair color formulations, potentially linked to digital analysis of hair type and desired color outcome.
Conclusion and Future Perspectives in 2 4 Methyl 2 Nitrophenyl Amino Ethanol Research
Summary of Current Research Gaps and Challenges
Despite its recognized potential, research on 2-((4-Methyl-2-nitrophenyl)amino)ethanol faces several obstacles and knowledge gaps that need to be addressed.
A primary challenge lies in the optimization of synthesis protocols . While methods for its synthesis exist, there is a continuous need for the development of more efficient, cost-effective, and environmentally friendly procedures. Current methods may involve harsh reaction conditions or the use of catalysts that are not ideal for large-scale, green production. rsc.orgnih.govpatsnap.com A significant research gap is the lack of comprehensive studies on catalyst-free synthesis methods, which could offer a greener and more economical approach to its production. rsc.orgnih.gov
Another major area requiring further investigation is the elucidation of its biological mechanisms of action . While the compound's structural features, such as the nitro group and amino alcohol moiety, suggest potential biological activity, the precise molecular targets and pathways through which it exerts any effects are not well understood. cymitquimica.com For related nitroaniline derivatives, research has pointed to potential antimicrobial and fungicidal properties, but the specific mechanisms remain an active area of investigation.
Furthermore, there is a notable dearth of comprehensive toxicological and ecotoxicological data . For the compound to be considered for broader applications, particularly in pharmaceuticals or agriculture, a thorough understanding of its safety profile is paramount. The potential hazards associated with nitro compounds necessitate rigorous evaluation. cymitquimica.com
Data Table: Key Research Challenges
| Challenge Area | Specific Gaps and Difficulties | Potential Impact of Overcoming Challenge |
|---|---|---|
| Synthesis and Manufacturing | Need for greener, catalyst-free, and higher-yield synthesis routes. rsc.orgnih.gov | Lower production costs, reduced environmental impact, and increased availability for research and commercial use. |
| Mechanistic Understanding | Lack of detailed knowledge of the molecular mechanisms underlying its potential biological activities. | Enables rational design of more potent and selective derivatives for specific applications. |
| Toxicological Profiling | Insufficient data on human and environmental safety. cymitquimica.com | Essential for regulatory approval and safe handling in any future applications. |
| Physicochemical Characterization | Limited data on properties like solubility in various solvent systems and long-term stability. cymitquimica.com | Crucial for formulation development and practical application in various fields. |
Emerging Research Areas and Potential Breakthroughs
The unique chemical structure of this compound opens up several exciting avenues for future research that could lead to significant breakthroughs.
One of the most promising emerging areas is its application in medicinal chemistry . The nitroaromatic scaffold is a key feature in various biologically active molecules, including hypoxia-activated prodrugs for cancer therapy. mdpi.com Research into derivatives of this compound could lead to the development of novel therapeutics that selectively target hypoxic tumor environments. mdpi.com Furthermore, its potential as a precursor for kinase inhibitors, similar to other nitrophenyl derivatives, warrants exploration for targeted cancer treatments.
In the realm of materials science , this compound could serve as a versatile building block. Its functional groups, including the nitro, amino, and hydroxyl groups, allow for a variety of chemical modifications. cymitquimica.com This could lead to the synthesis of novel polymers, dyes, and pigments with tailored optical and electronic properties. Its historical use as an intermediate for dyes suggests that modern research could unlock applications in advanced materials, such as organic light-emitting diodes (OLEDs) or nonlinear optical materials.
Another potential breakthrough lies in the development of chemosensors . The nitroaromatic group can act as a recognition site for various analytes, and modifications to the molecule could enable the development of selective and sensitive sensors for environmental monitoring or industrial process control.
Data Table: Potential Breakthrough Applications
| Emerging Field | Potential Application | Scientific Rationale |
|---|---|---|
| Oncology | Hypoxia-activated prodrugs | The nitro group can be selectively reduced in the low-oxygen environment of tumors, releasing a cytotoxic agent. mdpi.com |
| Materials Science | Novel functional dyes and polymers | The chromophoric nitroaniline structure can be modified to create materials with specific light-absorbing or emitting properties. |
| Antimicrobial Agents | Development of new fungicides and bactericides | Related nitroaniline compounds have shown antimicrobial activity, suggesting this as a fruitful area of investigation. |
Interdisciplinary Research Opportunities
The multifaceted nature of this compound provides a fertile ground for collaborative research across different scientific disciplines.
Chemistry and Biology/Pharmacology: A strong collaboration between synthetic chemists and biologists is essential to explore the full therapeutic potential of this compound. Chemists can design and synthesize novel derivatives, while biologists and pharmacologists can evaluate their efficacy and mechanism of action in various disease models. This synergy is crucial for translating basic chemical research into tangible biomedical applications.
Chemistry and Materials Science/Engineering: The development of new materials based on this compound requires a close partnership between chemists and materials scientists. Chemists can focus on the synthesis and functionalization of the molecule, while materials scientists can characterize the physical and chemical properties of the resulting materials and explore their integration into devices.
Computational Chemistry and Experimental Science: Computational modeling can play a pivotal role in accelerating research. Quantum chemical calculations can predict the reactivity, spectral properties, and potential biological activity of new derivatives, guiding experimental efforts and providing deeper insights into the structure-property relationships. This interdisciplinary approach can streamline the discovery and optimization process.
By fostering these interdisciplinary collaborations, the scientific community can effectively address the current challenges and unlock the full potential of this compound and its derivatives, paving the way for innovative solutions in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((4-Methyl-2-nitrophenyl)amino)ethanol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting 1-chloro-4-nitrobenzene with 2-(2-hydroxyethylamino)ethanol under reflux (393 K for 10 h), followed by purification via recrystallization from ethanol . Optimization includes adjusting reaction time, temperature, and stoichiometric ratios. Sodium borohydride (NaBH₄) in ethanol can further reduce intermediates, improving yields (up to 93%) .
- Key Tools : Column chromatography (silica gel) for purification; ¹H-NMR and mass spectrometry (MS) for validation .
Q. How is the purity and structural integrity of the compound validated experimentally?
- Methodology :
- Spectroscopy : ¹H-NMR (300 MHz in CDCl₃) confirms substituent positions (e.g., aromatic protons at δ 8.05 ppm, methyl groups at δ 2.43 ppm) . MS detects molecular ions (e.g., m/z 182.1 [M+H]⁺) .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, validated using SHELXL .
Q. What storage conditions are critical for maintaining stability?
- Methodology : Store in dark, inert atmospheres (e.g., argon) at 4°C to prevent nitro-group degradation or oxidation. Anhydrous magnesium sulfate is used during synthesis to minimize moisture .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or interactions in biological systems?
- Methodology :
- Quantum Chemistry : Density Functional Theory (DFT) calculates electron density maps and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks .
- QSPR Models : Quantitative Structure-Property Relationship models correlate substituent effects (e.g., methyl or nitro groups) with solubility or bioavailability .
- Molecular Docking : Software like AutoDock Vina screens binding affinities to biological targets (e.g., enzymes), guiding drug design .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. non-active results)?
- Methodology :
- Dose-Response Studies : Test across a concentration gradient (e.g., 0.1–100 µM) to identify thresholds for activity .
- Structural Analogues : Synthesize derivatives (e.g., replacing the nitro group with cyano) to isolate functional group contributions .
- Assay Validation : Use standardized protocols (e.g., CLSI guidelines) to ensure reproducibility across labs .
Q. How can X-ray crystallography and SHELX software refine the compound’s crystal structure?
- Methodology :
- Data Collection : High-resolution (<1.0 Å) datasets from diffractometers (e.g., Bruker D8 Venture) are processed via SHELXC/D/E for phase determination .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. H-atom positions are modeled using riding constraints or difference Fourier maps .
- Validation : WinGX and ORTEP generate thermal ellipsoid plots and geometry reports (e.g., bond angle deviations) .
Future Research Directions
- Biocatalytic Synthesis : Explore enzymatic reduction of nitro groups or green solvents (e.g., ionic liquids) to improve sustainability .
- Structure-Activity Relationships (SAR) : Systematic modification of the ethanolamine backbone to enhance pharmacokinetic properties .
- Environmental Impact : Assess biodegradation pathways and ecotoxicity using OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
